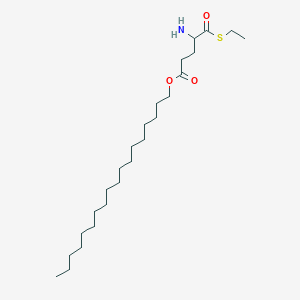

Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate

Description

Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is a synthetic organic compound featuring an 18-carbon alkyl chain (octadecyl), a pentanoate ester backbone, and functional substituents including an amino (-NH₂) and ethylsulfanyl (-S-C₂H₅) group. Below, we compare its inferred properties with structurally or functionally related compounds, leveraging data from analogous systems.

Properties

CAS No. |

661460-01-1 |

|---|---|

Molecular Formula |

C25H49NO3S |

Molecular Weight |

443.7 g/mol |

IUPAC Name |

octadecyl 4-amino-5-ethylsulfanyl-5-oxopentanoate |

InChI |

InChI=1S/C25H49NO3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24(27)21-20-23(26)25(28)30-4-2/h23H,3-22,26H2,1-2H3 |

InChI Key |

SBULSPFLCABRIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)SCC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pentanoic Acid Backbone

The foundational structure, 4-amino-5-(ethylsulfanyl)-5-oxopentanoic acid, requires precise placement of functional groups. Key steps include:

- Amino Group Introduction : Achieved via Strecker synthesis or reductive amination, though steric hindrance at C4 necessitates optimized conditions.

- Ethylthio Group Installation : Typically performed via nucleophilic substitution (e.g., using ethyl mercaptan) or thioether formation under basic conditions.

- Ketone Formation : Oxidation of a secondary alcohol precursor or ketonization via acid-catalyzed dehydration.

Challenges : Steric hindrance at C5 and potential side reactions involving the amino group require protective strategies (e.g., Boc protection).

Esterification with Octadecanol

The final step involves esterifying the pentanoic acid with octadecanol. Common methods include:

Critical Factors :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.

- Catalyst Choice : H₂SO₄ is preferred for scalability, while DCC/DMAP suits high-purity needs.

Key Reaction Pathways

Stepwise Functionalization

A hypothetical pathway derived from analogous syntheses:

Glutamic Acid Modification :

Esterification :

Example Reaction Scheme :

$$

\text{4-Amino-5-(ethylsulfanyl)-5-oxopentanoic acid} + \text{C}{18}\text{H}{37}\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate} + \text{H}_2\text{O}

$$

Alternative Approaches

- Solid-Phase Synthesis :

- Enzymatic Catalysis :

Purification and Characterization

Purification Techniques

| Method | Application | Efficiency |

|---|---|---|

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | High purity (>95%) |

| Crystallization | Ethanol/water or hexane/ether mixtures | Moderate yield |

| Distillation | Vacuum distillation (boiling point >200°C) | Limited applicability |

Key Parameters :

- NMR Spectroscopy : Confirm ethylthio ($$\delta$$ 1.2–1.4 ppm, triplet) and octadecyl ($$\delta$$ 0.8–1.0 ppm, multiplet) signals.

- Mass Spectrometry : Target $$m/z$$ = 435.6 (M+1) for the sodium salt.

Challenges and Optimization

Steric and Electronic Challenges

- C4 Amino Group : Potential for racemization or side reactions under acidic conditions.

- C5 Ethylthio Group : Susceptibility to oxidation in the presence of strong acids.

Solutions :

- Protective Groups : Boc or Fmoc protection for the amino group.

- Mild Acid Catalysis : Use p-toluenesulfonic acid instead of H₂SO₄ to reduce side reactions.

Comparative Analysis of Methods

| Parameter | H₂SO₄ Method | DCC/DMAP Method | Thionyl Chloride |

|---|---|---|---|

| Reaction Time | 8–12 hours | 2–4 hours | 1–2 hours |

| Yield | 75–95% | 85–90% | 80–85% |

| Purity | Moderate | High | High |

| Cost | Low | Moderate | Moderate |

Optimal Choice : H₂SO₄ for bulk production; DCC/DMAP for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperatures.

Substitution: Various nucleophiles (e.g., halides, amines), solvents like dichloromethane, elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential as a bioactive compound. It may interact with biological molecules and pathways, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile compound for medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials. Its long alkyl chain and functional groups make it suitable for applications in surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, alter receptor signaling, and affect membrane properties, leading to various biological effects.

Comparison with Similar Compounds

Sodium Octadecyl Sulfate (C₁₈H₃₇SO₄Na)

Structural Similarities: Both compounds share an octadecyl chain, but sodium octadecyl sulfate has a sulfate head group (-SO₄⁻) instead of a pentanoate ester. Key Differences:

- Charge and Solubility : The sulfate group imparts strong anionic character, enhancing water solubility and colloidal stability, whereas the ester in the target compound likely reduces polarity, favoring lipid solubility .

- The target compound’s ester group may confer similar ethanol tolerance but with altered solubility profiles due to its non-ionic nature .

Octadecyl Chloride (C₁₈H₃₇Cl)

Structural Similarities : Both possess a C18 chain, but octadecyl chloride replaces the ester and substituents with a terminal chloride.

Functional Contrasts :

- Lubrication Properties: Octadecyl chloride exhibits low friction (μ ~0.1) in solid form but increased friction above its melting point (~20°C).

- The ethylsulfanyl group in the target compound could introduce mild surface reactivity, though its ester backbone may limit corrosion compared to halides .

Ethylsulfanyl-Containing Heterocycles (e.g., Quinazolinones)

Functional Group Parallels : Ethylsulfanyl groups are common in heterocyclic pharmaceuticals, such as 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones .

Divergences :

- Bioactivity: Quinazolinones with ethylsulfanyl groups exhibit antimicrobial and anticancer properties.

- Synthesis : Heterocycles often require multi-step cyclizations (e.g., [3+3] or [4+2] reactions), whereas the target compound’s synthesis may involve esterification and thiolation steps, as seen in triazole derivatives .

Research Findings and Inferred Properties

Thermal and Colloidal Behavior

- Thermal Stability: The octadecyl chain likely provides thermal resistance similar to octadecyl chloride (stable up to 300°C), but the ester and amino groups may lower degradation thresholds compared to pure hydrocarbons .

- Colloidal Interactions: Unlike sodium octadecyl sulfate, the target compound’s non-ionic nature may reduce sensitivity to ionic strength, though ethanol’s effects could mirror those observed in sulfate systems .

Lubrication and Surface Reactivity

- Phase-Dependent Friction : Like octadecyl chloride, the compound may exhibit low friction in solid states but higher friction upon melting. However, its higher molecular weight and polar groups could delay phase transitions .

Data Table: Structural and Functional Comparison

Biological Activity

Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is a compound of interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Properties

The chemical structure of this compound includes an octadecyl chain, which contributes to its lipophilicity, and an amino group that may influence its interaction with biological targets. The presence of the ethylsulfanyl group is also significant for its potential reactivity and biological interactions.

Structural Formula

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives with similar structures can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Certain analogues have been explored for their potential to induce apoptosis in cancer cells.

- Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .

- Cytotoxicity in Cancer Cells : In vitro tests on human leukemia cell lines showed that compounds with similar functional groups could reduce cell viability significantly, with IC50 values indicating effective concentrations . This highlights the potential for developing therapeutic agents based on this compound.

- Enzyme Interaction Studies : Research has indicated that the compound might inhibit specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µg/mL) | Target |

|---|---|---|---|

| This compound | Antimicrobial | >20 (inactive) | S. aureus |

| Analog A | Anticancer | 6.7 | CCRF-CEM leukemia |

| Analog B | Enzyme Inhibition | 15 | Lipid Metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.